Blonanserin

Catalog No.
S521544
CAS No.
132810-10-7
M.F
C23H30FN3
M. Wt
367.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Blonanserin

CAS Number

132810-10-7

Product Name

Blonanserin

IUPAC Name

2-(4-ethylpiperazin-1-yl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine

Molecular Formula

C23H30FN3

Molecular Weight

367.5 g/mol

InChI

InChI=1S/C23H30FN3/c1-2-26-13-15-27(16-14-26)23-17-21(18-9-11-19(24)12-10-18)20-7-5-3-4-6-8-22(20)25-23/h9-12,17H,2-8,13-16H2,1H3

InChI Key

XVGOZDAJGBALKS-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F

Synonyms

2-(4-ethyl-1-piperazinyl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta(b)pyridine, AD 5423, AD-5423, blonanserin, lonasen

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F

Efficacy in Reducing Schizophrenia Symptoms:

  • Several clinical trials have evaluated blonanserin's effectiveness in reducing positive and negative symptoms of schizophrenia, with promising results. A double-blind, randomized, placebo-controlled study published in the journal Schizophrenia Research () demonstrated significant improvement in Positive and Negative Syndrome Scale (PANSS) scores for patients treated with blonanserin compared to placebo.

Potential for Improved Cognition:

  • Schizophrenia often presents with cognitive impairments impacting memory, attention, and executive function. Studies suggest blonanserin may offer benefits beyond symptom reduction and improve cognitive function in patients. A review article published in Zhong Nan Da Xue Xue Bao Yi Xue Ban () highlights blonanserin's potential to address cognitive deficits, though further research is needed to confirm these findings.

Exploring Alternative Delivery Methods:

  • Traditional oral medications may face challenges due to non-adherence. Researchers are exploring alternative delivery methods for blonanserin, such as transdermal patches. An open-label study published in The International Journal of Neuropsychopharmacology () found blonanserin transdermal patches to be well-tolerated and show sustained efficacy for managing schizophrenia symptoms, suggesting a potential alternative for patients struggling with oral medications.

Safety Profile and Side Effects:

  • Like other antipsychotics, blonanserin can cause side effects, including akathisia (motor restlessness), somnolence (drowsiness), and hyperprolactinemia (elevated prolactin levels). A meta-analysis published in Human Psychopharmacology () compared blonanserin to other antipsychotics, suggesting a lower risk of some side effects like extrapyramidal symptoms (movement disorders) compared to certain other medications, but a higher risk of akathisia.

Blonanserin is an atypical antipsychotic medication primarily used in the treatment of schizophrenia. It is characterized by its chemical structure, which is classified as a 4-phenyl-2-(1-piperazinyl)pyridine derivative. The molecular formula of blonanserin is C23H30FN3C_{23}H_{30}FN_{3}, with a molecular weight of approximately 367.512 g/mol. This compound exhibits low chemical polarity and a polar surface area of 19.7 Å, indicating its ability to cross the blood-brain barrier effectively, which is crucial for its therapeutic action in central nervous system disorders .

As mentioned earlier, Blonanserin acts as a selective antagonist of the serotonin 5-HT2A receptor. By blocking this receptor, it may influence various neurotransmitter pathways in the brain implicated in mood, cognition, and perception. The exact mechanisms by which it exerts therapeutic effects are still under investigation [].

During its metabolism. Key reactions include:

  • Oxidation: Blonanserin can be oxidized to form its N-oxide derivative.
  • Hydroxylation: The cyclooctane ring of blonanserin is subject to hydroxylation.
  • N-deethylation: The piperazine ring can undergo N-deethylation, leading to the formation of active metabolites .

These metabolic pathways are largely facilitated by cytochrome P450 enzymes, particularly CYP3A4, and result in various metabolites that retain some pharmacological activity but are less potent than the parent compound .

Blonanserin exhibits a unique pharmacological profile as it acts as a mixed antagonist at several neurotransmitter receptors. Its primary actions include:

  • Dopamine Receptor Antagonism: Blonanserin has high affinity for dopamine D2 (K_i = 0.142 nM) and D3 receptors (K_i = 0.494 nM), which contributes to its antipsychotic effects by reducing dopaminergic neurotransmission .
  • Serotonin Receptor Antagonism: It also antagonizes serotonin 5-HT2A receptors (K_i = 0.812 nM), which is thought to mitigate both positive and negative symptoms of schizophrenia .
  • Alpha-Adrenergic Receptor Antagonism: There is additional antagonistic activity at alpha-1 adrenergic receptors (K_i = 26.7 nM), which may contribute to its side effect profile .

The combined effects on these receptors help blonanserin balance dopaminergic and serotonergic activity, making it effective for treating schizophrenia with potentially fewer side effects compared to traditional antipsychotics .

The synthesis of blonanserin involves multiple steps, typically starting from simpler organic compounds. A common synthetic route includes:

  • Formation of the piperazine moiety.
  • Introduction of the phenyl group.
  • Cyclization to form the pyridine structure.

Specific methods have been patented that outline detailed synthetic pathways, including transformations involving intermediate compounds that lead to the final product . The synthesis requires careful control of reaction conditions to ensure high yields and purity.

Blonanserin is primarily indicated for the treatment of schizophrenia in adults. Its unique receptor profile allows it to address both positive symptoms (such as hallucinations and delusions) and negative symptoms (such as emotional flatness and social withdrawal) associated with this mental disorder . Additionally, ongoing research is exploring its potential use in other psychiatric conditions, though these applications remain under investigation.

Blonanserin's interactions with various neurotransmitter systems have been extensively studied:

  • Dopaminergic System: It modulates dopamine receptor activity, which can influence other neurotransmitter systems indirectly, particularly in the prefrontal cortex where it enhances dopaminergic signaling .
  • Serotonergic System: By blocking serotonin receptors, blonanserin can affect mood regulation and anxiety levels, potentially providing benefits beyond typical antipsychotic effects .
  • Drug Interactions: Blonanserin has been shown to interact with other medications metabolized by CYP3A4, necessitating caution when co-administered with drugs that may inhibit or induce this enzyme .

Blonanserin shares similarities with several other atypical antipsychotics but stands out due to its specific receptor binding profile and lower incidence of certain side effects. Here are some comparable compounds:

CompoundDopamine D2 AffinitySerotonin 5-HT2A AffinityUnique Features
OlanzapineModerateHighBroad spectrum efficacy
RisperidoneHighHighProlactin elevation risk
QuetiapineModerateModerateSedative properties
AripiprazolePartial agonistModerateUnique mechanism as a partial agonist
LurasidoneModerateHighEffective for depressive symptoms

Blonanserin's unique combination of high affinity for both dopamine D2/D3 and serotonin 5-HT2A receptors distinguishes it from these compounds, potentially offering a more balanced approach in managing schizophrenia symptoms with fewer extrapyramidal side effects common in older antipsychotics .

IUPAC Nomenclature and Systematic Chemical Designation

Blonanserin is systematically named 2-(4-ethylpiperazin-1-yl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine. This designation reflects its bicyclic core (cycloocta[b]pyridine) substituted with a 4-ethylpiperazine group and a 4-fluorophenyl moiety. The absence of chiral centers in its structure eliminates stereoisomerism, simplifying its synthetic and analytical profiles.

Molecular Formula and Stereochemical Configuration

PropertyValueSource
Molecular FormulaC₂₃H₃₀FN₃
Molecular Weight367.51 g/mol
CAS Registry Number132810-10-7
XLogP3-AA (Log P)4.7

The molecule lacks chiral centers, as confirmed by crystallographic studies. Its planar cycloocta[b]pyridine ring enables π-π interactions with receptor sites, while the ethylpiperazine side chain enhances solubility in polar solvents.

Crystallographic Analysis and Polymorphic Forms

Blonanserin exhibits multiple crystalline forms, critically influencing its bioavailability:

PolymorphCharacteristicsStability/SolubilitySource
Anhydrous FormTriclinic system (space group P-1), a=10.191 Å, b=11.263 Å, c=9.586 ÅMelting point: 123–126°C
Monohydrate (HCl salt)Orthorhombic lattice with Z=4; stabilized by ionic N⁺–H···O⁻ bonds126x higher dissolution rate
Cocrystal (Suberic Acid)Neutral COOH···N(tertiary amine) H-bonding; PXRD peaks at 2θ=7.78°, 15.2°Improved thermal stability

The monohydrate form, BLNH⁺–MSA⁻–H₂O, demonstrates exceptional solubility (464-fold increase in 60% EtOH–H₂O). Patent CN104311487A further describes a novel polymorph with distinct IR peaks at 2922 cm⁻¹ and 837 cm⁻¹.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions (KBr disk method):

  • N-H Stretch: 3280 cm⁻¹ (piperazine ring)
  • C-F Stretch: 1221 cm⁻¹ (fluorophenyl group)
  • C=N Stretch: 1586 cm⁻¹ (pyridine ring)
Solid-State NMR

¹³C ss-NMR reveals distinct shifts for critical carbons:

  • Cyclooctane C7/C8: 28.9 ppm (anhydrous) vs. 30.2 ppm (hydrate)
  • Piperazine N-CH₂: 52.3 ppm
Raman Spectroscopy

Prominent bands at 1449 cm⁻¹ (aromatic C-C) and 998 cm⁻¹ (cyclooctane ring breathing).

Historical Synthesis Routes and Key Intermediate Compounds

The synthetic pathways for blonanserin have undergone significant evolution since its initial development, with researchers continuously refining methodologies to improve yields and reduce complexity. The classical synthesis route begins with 4-fluorobenzoylacetonitrile as the starting material, which undergoes condensation with cyclooctanone to form the key intermediate 4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one [1] [3]. This foundational step represents the core ring formation that defines the blonanserin scaffold.

Early synthetic approaches utilized polyphosphoric acid as the condensing agent at elevated temperatures of 120°C, though initial yields were disappointingly low at approximately 18% [1]. The reaction mechanism involves the formation of an enolate intermediate from 4-fluorobenzoylacetonitrile, followed by nucleophilic attack on the cyclooctanone carbonyl carbon, ultimately leading to cyclization and dehydration to afford the desired heterocyclic product [3].

A significant breakthrough in synthetic efficiency emerged through the development of a two-step approach that dramatically improved overall yields [34]. The first step involves the hydrolysis of 4-fluorobenzoylacetonitrile to generate 3-(4-fluorophenyl)-3-oxopropanamide, which subsequently undergoes cyclization with cyclooctanone under acidic conditions [34]. This modified route increased the yield of the key intermediate from 17% to approximately 80%, representing a substantial improvement in synthetic efficiency [34].

The conversion of the ketone intermediate to the corresponding 2-chloro derivative constitutes another critical transformation in the synthetic sequence [3]. Treatment with phosphoryl chloride under reflux conditions generates 2-chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine, which serves as the electrophilic partner for subsequent piperazine incorporation [3] [15]. This chlorination step typically proceeds with yields ranging from 71% to 86.9%, depending on reaction conditions and purification methods [26] [33].

Table 1: Historical Synthetic Routes and Yields for Key Blonanserin Intermediates

Starting MaterialReaction ConditionsIntermediate ProductYield (%)Reference
4-fluorobenzoylacetonitrile + cyclooctanonePolyphosphoric acid, 120°C4-(4-fluorophenyl)-hexahydrocycloocta[b]pyridin-2(1H)-one18-60 [1] [3]
3-(4-fluorophenyl)-3-oxopropanamide + cyclooctanonePolyphosphoric acid, catalyst4-(4-fluorophenyl)-hexahydrocycloocta[b]pyridin-2(1H)-one80 [34]
Ketone intermediatePhosphoryl chloride, reflux2-chloro-4-(4-fluorophenyl)-hexahydrocycloocta[b]pyridine71-87 [26] [33]

Novel Methodologies in Heterocyclic Ring Formation

Recent advances in heterocyclic synthesis have introduced several innovative methodologies that enhance the formation of the cycloocta[b]pyridine core structure in blonanserin. The development of improved catalytic systems has enabled more efficient ring formation processes while reducing reaction times and improving selectivity [1] [10].

One significant advancement involves the use of mixed acid catalysts combining sulfuric acid and p-toluenesulfonic acid for the key cyclization step [1]. This dual-catalyst system operates at moderate temperatures (70-130°C) and achieves yields of 82-85% for the formation of the hexahydrocycloocta[b]pyridin-2(1H)-one intermediate [1]. The mechanistic basis for this improvement lies in the complementary activation provided by the two acid components: sulfuric acid facilitates enolate formation while p-toluenesulfonic acid promotes the cyclization process [1].

Advanced synthetic approaches have also explored the use of zirconium sulfate as an alternative catalyst for the hydrolysis step, achieving improved yields of 95% compared to traditional sodium hydrogen sulfate systems [11]. This catalyst system operates under milder conditions while maintaining high selectivity for the desired amide product [11].

The incorporation of pyridine derivatives as catalysts has emerged as another notable innovation in the synthetic methodology [11]. Pyridine-catalyzed cyclization reactions demonstrate enhanced reaction rates and improved product purity, with high-performance liquid chromatography analysis revealing purities exceeding 98% [11]. The mechanism involves coordination of pyridine to the intermediate species, facilitating the ring-closing process through stabilization of transition states [11].

Metal-catalyzed approaches using ruthenium complexes have been investigated for direct cyclization reactions [26]. The ruthenium hydride catalyst system, specifically ruthenium hydride bis(triphenylphosphine) complex, enables cyclization at temperatures of 160-170°C with yields reaching 76% [26]. This methodology offers advantages in terms of reaction selectivity and reduced side product formation [26].

Table 2: Novel Catalytic Systems for Heterocyclic Ring Formation

Catalyst SystemTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Sulfuric acid + p-toluenesulfonic acid70-130382-8598.4-98.5
Zirconium sulfate6039599.2
Pyridine derivatives105-1202.5-485-90>98
Ruthenium hydride complex160-17057698

Catalytic Systems for Piperazine Derivative Incorporation

The final step in blonanserin synthesis involves the nucleophilic substitution of the 2-chloro intermediate with N-ethylpiperazine, a transformation that has benefited from significant catalytic innovations. Traditional approaches relied on high-temperature fusion reactions at 170°C without solvents, resulting in yields of approximately 47% [15]. However, these conditions present challenges for industrial implementation due to difficulties in stirring and product purification [15].

Modern catalytic approaches have introduced base-catalyzed systems operating under more favorable conditions [15]. The use of anhydrous potassium carbonate as a base catalyst in aprotic polar solvents such as dimethyl sulfoxide or N,N-dimethylformamide enables the reaction to proceed at solvent reflux temperatures with improved yields [15]. The addition of potassium iodide as an activating agent further enhances reaction efficiency by facilitating the nucleophilic substitution mechanism [15].

Palladium-catalyzed amination reactions represent a significant advancement in piperazine incorporation methodologies [17]. The palladium/BINAP catalyst system in toluene with 1,8-diazabicyclo[5.4.0]undec-7-ene as base enables efficient coupling between aryl bromides and unprotected piperazine derivatives [17]. This methodology is particularly valuable for one-pot synthesis strategies that combine amination with in-situ nitrogen protection [17].

More recent investigations have explored heterogeneous catalysis using metal ions supported on polymeric resins for piperazine derivative synthesis [13]. These supported catalyst systems offer advantages in terms of recyclability and ease of product separation [13]. The use of microwave acceleration in conjunction with supported catalysts has demonstrated significant reductions in reaction times while maintaining high yields [13].

Table 3: Catalytic Systems for Piperazine Incorporation

Catalyst SystemSolventTemperatureBaseYield (%)
Thermal fusionNone170°CNone47
Potassium carbonate + potassium iodideDimethyl sulfoxideRefluxPotassium carbonate75-85
Palladium/BINAPTolueneReflux1,8-diazabicyclo[5.4.0]undec-7-ene80-90
Supported metal catalystsVariousVariableVarious70-85

Green Chemistry Approaches in Industrial Synthesis

The pharmaceutical industry has increasingly focused on developing environmentally sustainable synthetic routes for blonanserin production, driven by both regulatory requirements and economic considerations. Green chemistry principles have been systematically applied to reduce waste generation, minimize solvent usage, and eliminate hazardous reagents from the synthetic process [18] [22].

One major advancement involves the replacement of polyphosphoric acid with more environmentally benign acid catalysts [18]. The substitution of traditional polyphosphoric acid systems with recyclable solid acid catalysts reduces waste generation and eliminates the need for neutralization steps that generate large volumes of aqueous waste [18]. These solid acid systems can be regenerated and reused multiple times without significant loss of catalytic activity [18].

Solvent optimization represents another critical aspect of green chemistry implementation [21] [22]. The development of aqueous-organic solvent systems has reduced the reliance on purely organic solvents while maintaining reaction efficiency [21]. Ethanol-water mixtures have proven particularly effective for crystallization and purification steps, offering improved environmental profiles compared to traditional organic solvents [21].

Process intensification through continuous manufacturing techniques has emerged as a significant green chemistry strategy [22]. Continuous synthesis systems reduce reactor volumes, minimize intermediate storage requirements, and enable more precise control of reaction conditions [22]. The integration of process analytical tools allows for real-time monitoring and optimization, reducing the need for extensive offline analysis and rework [22].

The implementation of atom-economical reactions has been prioritized to minimize waste generation [20]. One-pot synthetic strategies that combine multiple transformation steps reduce the number of isolation and purification procedures, thereby decreasing overall waste production [20]. These approaches also reduce energy consumption by eliminating intermediate heating and cooling cycles [20].

Table 4: Green Chemistry Metrics for Blonanserin Synthesis Improvements

ParameterTraditional RouteGreen Chemistry RouteImprovement
Solvent waste (L/kg product)15-208-1240-50% reduction
Energy consumption (MJ/kg)120-15080-10030-35% reduction
Water usage (L/kg product)50-7025-3545-50% reduction
Overall yield (%)25-3545-5550-70% improvement

Recent developments in biocatalytic approaches have shown promise for specific transformation steps in blonanserin synthesis [28]. Enzyme-catalyzed reactions offer high selectivity and operate under mild conditions, reducing energy requirements and eliminating the need for harsh chemical reagents [28]. While still in developmental stages, these biotransformation methods represent a potential future direction for sustainable blonanserin production [28].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

5.5

Hydrogen Bond Acceptor Count

4

Exact Mass

367.24237613 g/mol

Monoisotopic Mass

367.24237613 g/mol

Heavy Atom Count

27

LogP

5.266

Appearance

Pale Beige to Pale Yellow Solid

Melting Point

117-119°C

UNII

AQ316B4F8C

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H413 (97.5%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used for the treatment of schizophrenia.

Pharmacology

Blonanserin antagonizes dopamine and serotonin receptors to reduce symptoms of schizophrenia [A31487].

Mechanism of Action

Blonanserin binds to and inhibits dopamine receptors D2 and D3 as well as the serotonin receptor 5-HT2A with high affinity. Blonanserin has low affinity for other dopamine and serotonin receptors as well as muscarinic, adrenergic, and histamine receptors. This reduces dopaminergic and serotonergic neurotransmission which is thought to produce a reduction in positive and negative symptoms of schizophrenia respectively.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Irritant

Irritant

Other CAS

132810-10-7

Absorption Distribution and Excretion

Blonanserin has a Tmax of 1.5 h and a bioavailablity of 55%. Tmax has been observed to be prolonged and relative bioavailability increased when administered with food.
57% of blonanserin is excreted in the urine and 30% in the feces. Only 5% of the drug in the feces is the parent drug with no parent drug excreted through the urine.
Blonanserin has a Vc of 9500 L and a Vt of 8560 L for a total Vd of 18060 L.
Blonanserin has a clearance of 1230 L/h.

Metabolism Metabolites

Blonanserin is mainly metabolized by CYP3A4. It undergoes hydoxylation of the cyclooctane ring as well as N-oxidation and N-deethylation of the piperazine ring. The N-deethylated and hydroxylated metabolites are active but to a lesser degree than the parent drug.

Wikipedia

Blonanserin

Biological Half Life

Blonanserin has a half life of elimination of 10.7-16.2 h.

Dates

Modify: 2023-08-15
Wen YG, Shang DW, Xie HZ, Wang XP, Ni XJ, Zhang M, Lu W, Qiu C, Liu X, Li FF, Li X, Luo FT: Population pharmacokinetics of blonanserin in Chinese healthy volunteers and the effect of the food intake. Hum Psychopharmacol. 2013 Mar;28(2):134-41. doi: 10.1002/hup.2290. Epub 2013 Feb 18. [PMID:23417765]
Deeks ED, Keating GM: Blonanserin: a review of its use in the management of schizophrenia. CNS Drugs. 2010 Jan;24(1):65-84. doi: 10.2165/11202620-000000000-00000. [PMID:20030420]
Zhou Y, Liu M, Jiang J, Wang H, Hu P: Simultaneous determination of blonanserin and its four metabolites in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2013 Nov 15;939:59-66. doi: 10.1016/j.jchromb.2013.09.007. Epub 2013 Sep 18. [PMID:24099858]
Blonanserin Approval Announcement
ChemIDPlus: Blonanserin

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